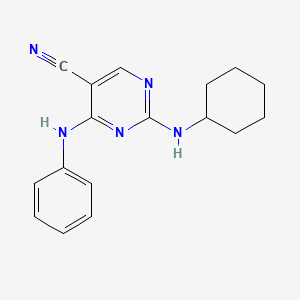
4-Anilino-2-(cyclohexylamino)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25991433-Compound-H1: is a small molecular drug with a molecular weight of 293.4. It is known for its ability to inhibit specific protein kinases, making it a valuable compound in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25991433-Compound-H1 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods: In industrial settings, the production of PMID25991433-Compound-H1 is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: PMID25991433-Compound-H1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: PMID25991433-Compound-H1 is used in chemical research to study its interactions with various chemical entities and its potential as a building block for more complex molecules .
Biology: In biological research, the compound is investigated for its effects on cellular processes and its potential as a therapeutic agent for various diseases .
Medicine: The compound has shown promise in preclinical studies for the treatment of certain cancers and inflammatory diseases. Its ability to inhibit specific protein kinases makes it a potential candidate for targeted therapies .
Industry: In the industrial sector, PMID25991433-Compound-H1 is used in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mechanism of Action
PMID25991433-Compound-H1 exerts its effects by inhibiting specific protein kinases involved in cellular signaling pathways. The compound binds to the active site of the kinase, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts key signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Tymazoline: Known for its high affinity for the H1 receptor.
Bilastine: A second-generation antihistamine with similar therapeutic applications.
Uniqueness: PMID25991433-Compound-H1 is unique due to its specific inhibition of certain protein kinases, which sets it apart from other similar compounds. Its molecular structure and binding affinity contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C17H19N5 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-anilino-2-(cyclohexylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H19N5/c18-11-13-12-19-17(21-15-9-5-2-6-10-15)22-16(13)20-14-7-3-1-4-8-14/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H2,19,20,21,22) |
InChI Key |
HKWATPBSDKRVFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C(=N2)NC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















